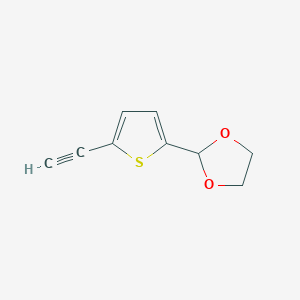

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane

説明

Structure

3D Structure

特性

分子式 |

C9H8O2S |

|---|---|

分子量 |

180.23 g/mol |

IUPAC名 |

2-(5-ethynylthiophen-2-yl)-1,3-dioxolane |

InChI |

InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)9-10-5-6-11-9/h1,3-4,9H,5-6H2 |

InChIキー |

KKYUKBKZKWXYCX-UHFFFAOYSA-N |

正規SMILES |

C#CC1=CC=C(S1)C2OCCO2 |

製品の起源 |

United States |

Synthetic Methodologies for the Preparation of 2 5 Ethynylthiophen 2 Yl 1,3 Dioxolane and Precursor Compounds

Strategies for the Construction and Functionalization of the Thiophene (B33073) Core

The thiophene ring is a foundational structural motif in a vast array of organic materials and pharmacologically active compounds. Its synthesis and functionalization have been the subject of extensive research, leading to a diverse toolbox of chemical methods.

Classical and Contemporary Approaches to Substituted Thiophenes

The construction of the thiophene heterocycle can be achieved through various classical and contemporary synthetic methodologies.

Classical Methods:

Paal-Knorr Thiophene Synthesis: This established method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.orgchem-station.com The reaction proceeds by sulfurization of the dicarbonyl compound, followed by cyclization and dehydration to yield the thiophene ring. wikipedia.orgquimicaorganica.org

Hinsberg Thiophene Synthesis: This reaction utilizes two consecutive aldol condensations between a 1,2-dicarbonyl compound and diethyl thiodiacetate to form the thiophene core. uobaghdad.edu.iq

Fiesselmann Thiophene Synthesis: This approach involves the condensation of thioglycolic acid esters with α,β-acetylenic esters. uobaghdad.edu.iq Treatment with a base leads to the formation of a 3-hydroxy-2,5-thiophenedicarboxylic acid ester. uobaghdad.edu.iq

Gewald Aminothiophene Synthesis: A powerful multicomponent reaction, the Gewald synthesis condenses a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base to produce polysubstituted 2-aminothiophenes. uobaghdad.edu.iqorganic-chemistry.orgwikipedia.org This reaction is highly versatile for creating a library of thiophene derivatives.

Contemporary Methods:

Modern synthetic chemistry has introduced innovative, often metal-catalyzed, approaches to thiophene synthesis that offer improved efficiency, regioselectivity, and atom economy. mdpi.com

Metal-Catalyzed Cyclizations: Transition metals, particularly palladium, catalyze the heterocyclization of functionalized alkynes bearing a sulfur nucleophile. mdpi.com For instance, PdI₂ in the presence of KI can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols or the heterocyclodehydration of 1-mercapto-3-yn-2-ols to form substituted thiophenes. mdpi.comresearchgate.net

Transition-Metal-Free Approaches: Recent developments include transition-metal-free methods, such as the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via multiple C-H bond cleavages. organic-chemistry.org Another strategy involves the use of B-chlorocatecholborane to activate (Z)-organylthioenyne substrates, leading to 3-borylated thiophenes after a formal thioboration and sulfur dealkylation. organic-chemistry.org

Regioselective Bromination and Halogenation of Thiophene Derivatives

For the synthesis of 2-(5-ethynylthiophen-2-yl)-1,3-dioxolane, a key step is the regioselective introduction of a halogen, typically bromine, at the 5-position of the 2-substituted thiophene ring. This halogen serves as a crucial handle for the subsequent palladium-catalyzed cross-coupling reaction.

The high electron density of the thiophene ring makes it susceptible to electrophilic aromatic substitution. Bromination of 2-substituted thiophenes with reagents like N-Bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane (B109758) readily occurs with high regioselectivity at the vacant α-position (the 5-position). tandfonline.comnih.gov This selectivity is driven by the directing effect of the substituent at the 2-position and the inherent reactivity of the α-carbons of the thiophene ring. The synthesis of 5-(trimethylsilyl)dithieno[2,3-b:3′,2′-d]thiophene-2-carbaldehyde, for example, proceeds through a monobromination step. beilstein-journals.orgbeilstein-journals.org

Multicomponent Reactions for Thiophene Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single synthetic operation. The Gewald reaction stands out as a prominent MCR for the synthesis of highly substituted 2-aminothiophenes. nih.govresearchgate.net This reaction brings together three components:

An α-methylene carbonyl compound (ketone or aldehyde). organic-chemistry.org

An α-cyanoester. organic-chemistry.org

Elemental sulfur. organic-chemistry.org

The reaction is typically catalyzed by a base and proceeds through an initial Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the incorporation of diverse functional groups at various positions on the thiophene core, making it a valuable tool in combinatorial and medicinal chemistry. nih.govresearchgate.net

Installation of the Ethynyl (B1212043) Group onto the Thiophene Ring

The final key transformation in the synthesis of the target molecule is the formation of the C(sp)–C(sp2) bond, linking the ethynyl group to the thiophene core.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp)–C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org

The Sonogashira reaction is a robust and versatile method for the alkynylation of aryl and heteroaryl halides, including thiophene halides. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. libretexts.org The palladium cycle begins with the oxidative addition of the thiophene halide to the Pd(0) species. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated thiophene product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Thiophene derivatives with halides at the 3-position are also common starting materials for Sonogashira reactions. mdpi.com

The table below summarizes representative conditions for the Sonogashira coupling of various thiophene halides with terminal alkynes, illustrating the scope and optimization of this key reaction.

| Thiophene Substrate | Alkyne Partner | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 2,3-Dibromothiophene | TMS-acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Not specified | 60 | 85 |

| 2-Bromothiophene | Phenylacetylene | Pd(OAc)₂ / Ligand | None (Cu-free) | Cs₂CO₃ | Toluene | 100 | 95 |

| 3-Iodothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | RT | 92 |

| 2,5-Dibromothiophene | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | Benzene (B151609) | 70 | 88 |

| 2-(5-Bromothiophen-2-yl)-1,3-dioxolane | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | THF | 50 | 90 |

This table is a composite of typical conditions found in the literature and is for illustrative purposes.

Other Pd- and Cu-Catalyzed Ethynylation Methods for Thiophene Derivatives

The introduction of an ethynyl group at the C5 position of the thiophene ring is commonly achieved through Sonogashira cross-coupling reactions. This palladium- and copper-catalyzed reaction is a versatile and widely used method for forming C(sp)-C(sp²) bonds. The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing the precursor to this compound, a suitable starting material would be a 5-halothiophene derivative.

Various catalytic systems have been developed to optimize the Sonogashira coupling for thiophene substrates. A notable system involves the use of Pd/C-CuI-PPh₃, which has been successfully employed for the coupling of iodothiophene with terminal alkynes in water, providing an economical and reliable process. nih.gov This method allows for the preparation of a variety of acetylenic thiophenes with a wide range of functional groups in good yields. nih.gov

The choice of catalyst, solvent, and base can significantly influence the reaction's efficiency. For instance, studies on the Sonogashira coupling of 3-iodothiophene with heptyne have explored different palladium catalysts and amines, finding that the use of tetrabutylammonium hydroxide (TBAOH) as a phase transfer catalyst can yield favorable results. blucher.com.br The reaction between 2,3-dibromothiophene and various terminal alkynes has been carried out using a catalyst system of Pd(PPh₃)₂Cl₂, CuI, and PPh₃ in the presence of triethylamine (Et₃N) as a base. researchgate.net

Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings. acs.org Research has shown that conducting the reaction under a diluted hydrogen gas atmosphere can significantly reduce this unwanted side product. acs.org Furthermore, the Pd/C–CuI–PPh₃ system has demonstrated high selectivity for C–C bond formation over C–O bond formation when coupling 4-chlorothieno[2,3-d]pyrimidines with terminal alkynes in methanol. nih.gov

| Thiophene Substrate | Alkyne | Catalytic System | Solvent/Base | Yield (%) | Reference |

| Iodothiophene | Various Terminal Alkynes | Pd/C-CuI-PPh₃ | Water | Good | nih.gov |

| 3-Iodothiophene | Heptyne | PdCl₂(PPh₃)₂ / CuI | THF / Et₃N | 62 | blucher.com.br |

| 2,3-Dibromothiophene | TMS-acetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | - | researchgate.net |

| 4-Chlorothieno[2,3-d]pyrimidines | Various Terminal Alkynes | Pd/C–CuI–PPh₃ | Methanol / Et₃N | Good to Excellent | nih.gov |

Direct Ethynylation of Thiophene Systems

Direct C-H functionalization represents a more atom-economical approach to synthesizing substituted thiophenes, as it avoids the pre-functionalization step of halogenation required for traditional cross-coupling reactions. ucsf.eduunipd.it Palladium-catalyzed direct arylation of thiophenes has emerged as a powerful tool for creating thiophene-based materials. ucsf.eduunipd.itresearchgate.net These methods typically involve the reaction of a thiophene with an aryl halide in the presence of a palladium catalyst and a base. unipd.it While extensively developed for arylation, the principles can be extended to ethynylation.

The direct C-H arylation of thiophenes often utilizes a palladium catalyst, such as Pd(OAc)₂, sometimes in conjunction with a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃. unipd.itnih.gov The addition of pivalic acid can accelerate these reactions. organic-chemistry.org For the synthesis of this compound, a direct C-H ethynylation would ideally involve the reaction of 2-(thiophen-2-yl)-1,3-dioxolane with an ethynylating agent.

Challenges in direct C-H functionalization include controlling the regioselectivity, as thiophenes have multiple C-H bonds that can react. nih.govnih.gov The C2 and C5 positions of thiophene are generally the most reactive sites for electrophilic substitution and C-H metalation. organic-chemistry.orgnih.gov Palladium/norbornene cooperative catalysis has been developed for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, demonstrating the potential for high regioselectivity in C-H activation. nih.gov

Synthesis and Functionalization of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group in the target molecule serves as a protecting group for one of the aldehyde functionalities of a thiophene-2,5-dicarbaldehyde precursor. This protection is crucial for selectively performing the ethynylation reaction at the C5 position without interference from the second aldehyde group. 1,3-dioxolanes are a class of cyclic acetals widely used as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis. nih.govwikipedia.org

Acetalization and Ketalization Reactions for Dioxolane Formation

The formation of the 1,3-dioxolane ring is achieved through the acetalization of an aldehyde or ketalization of a ketone with ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. organic-chemistry.org

Catalytic Systems for Efficient Dioxolane Synthesis (Brønsted and Lewis Acids)

Both Brønsted and Lewis acids are effective catalysts for dioxolane formation. organic-chemistry.orgnih.gov A standard laboratory procedure employs a Brønsted acid like p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene, with a Dean-Stark apparatus used to continuously remove the water byproduct. chemicalbook.comorganic-chemistry.org

Lewis acids are also widely used and can offer advantages in terms of mildness and selectivity. acs.org Various Lewis acids, including SnCl₄, Er(OTf)₃, and In(OTf)₃, have been reported to catalyze acetalization. chemicalbook.comacs.orgnih.gov The choice of catalyst can be critical, especially when acid-sensitive functional groups are present in the substrate. organic-chemistry.org The synergy between Brønsted and Lewis acid sites in a catalyst can enhance catalytic activity. researchgate.net The specific roles of Brønsted and Lewis acid sites have been investigated in various reactions, highlighting their distinct mechanisms in activating substrates. researchgate.net

| Carbonyl Substrate | Diol | Catalyst | Conditions | Outcome | Reference |

| Aldehydes/Ketones | Ethylene Glycol | p-Toluenesulfonic acid (Brønsted) | Toluene, reflux (Dean-Stark) | Dioxolane formation | chemicalbook.comorganic-chemistry.org |

| Aldehydes/Ketones | 1,2-Diols | Er(OTf)₃ (Lewis) | Wet nitromethane, room temp. | Chemoselective cleavage of acetals | organic-chemistry.org |

| Ketones | Oxiranes | Various Lewis Acids | - | 1,3-Dioxolane formation | acs.org |

| Glycerol | Various Ketones | Phosphomolybdic acid (Brønsted) | - | High yields and complete regiospecificity | thieme-connect.com |

| Salicylaldehyde | Various Diols | Montmorillonite K10 (Lewis) | - | Good yields, short reaction times | nih.gov |

Environmentally Benign and Solvent-Free Methodologies for Dioxolane Production

In line with the principles of green chemistry, significant effort has been directed toward developing more environmentally friendly methods for dioxolane synthesis. This includes the use of solvent-free (neat) conditions and reusable catalysts. nih.govresearchgate.net

Solvent-free condensation of diols and aldehydes to form 1,3-dioxolanes has been achieved with excellent yields using a cationic oxorhenium(V) oxazoline complex at mild temperatures. nih.gov Another approach combines biocatalysis and chemocatalysis in an organic solvent, avoiding the need for solvent changes between reaction steps. rwth-aachen.denih.govresearchgate.net For example, a two-step enzyme cascade can produce chiral diols from aldehydes, which are then converted to dioxolanes using a ruthenium catalyst. rwth-aachen.denih.gov These methods not only reduce waste but can also provide access to highly stereoselective products. rwth-aachen.de

Chemo- and Regioselective Considerations in Dioxolane Formation

For a molecule like thiophene-2,5-dicarbaldehyde, which possesses two identical functional groups, achieving selective mono-protection is a key challenge. Chemoselectivity in acetalization allows for the protection of one carbonyl group in the presence of another, or the protection of an aldehyde in the presence of a ketone. organic-chemistry.org This is often achieved by controlling the stoichiometry of the reagents (e.g., using one equivalent of ethylene glycol) and careful selection of reaction conditions.

Regioselectivity becomes critical when reacting polyols with a carbonyl compound. For instance, the ketalization of glycerol can lead to a mixture of a five-membered 1,3-dioxolane and a six-membered 1,3-dioxane. thieme-connect.com The use of specific catalysts, such as a glycerol-phosphomolybdic acid complex, has been shown to provide complete regiospecificity for the formation of the 1,3-dioxolane-4-methanol derivative. thieme-connect.com In the synthesis of the target molecule from thiophene-2,5-dicarbaldehyde, the primary concern is chemoselectivity (mono- versus di-protection) rather than regioselectivity, as the two positions on the dioxolane ring formed from ethylene glycol are equivalent. Careful control of reaction stoichiometry is the primary method to favor the desired mono-protected intermediate, 5-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde, which can then undergo ethynylation.

Dioxolane Formation for Carbonyl Protection in Complex Molecular Architectures

In the synthesis of complex organic molecules, the selective protection of reactive functional groups is a cornerstone of strategic planning. jmaterenvironsci.com The carbonyl group, present in aldehydes and ketones, is highly susceptible to nucleophilic attack and various redox conditions. To prevent unintended reactions during transformations elsewhere in a molecule, it is often temporarily masked with a protecting group. wikipedia.orgnih.gov The 1,3-dioxolane is one of the most widely utilized protecting groups for carbonyls due to its relative stability under neutral and basic conditions, and its straightforward removal under acidic conditions. organic-chemistry.orgimist.ma

The formation of a 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. organic-chemistry.orgimist.ma The reaction is an equilibrium process, and to drive it toward the product (the acetal), water is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org Various Brønsted and Lewis acids can be employed as catalysts. jmaterenvironsci.comorganic-chemistry.org

For sensitive substrates, particularly within complex molecular architectures, harsh conditions must be avoided. Milder, chemoselective methods have been developed that tolerate other acid-sensitive groups. organic-chemistry.org For instance, Lewis acid-catalyzed addition of an epoxide, like ethylene oxide, to a ketone can form a 1,3-dioxolane under aprotic conditions. acs.org This approach is suitable for protecting sensitive compounds where traditional methods involving protic acids or high temperatures are not viable. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions, especially in multifunctional molecules. jmaterenvironsci.comorganic-chemistry.org

Table 1: Selected Catalysts and Conditions for Dioxolane Formation | Carbonyl Substrate Type | Catalyst | Reagent | Conditions | Key Features | | :--- | :--- | :--- | :--- | :--- | | Aldehydes & Ketones | p-Toluenesulfonic acid (p-TsOH) | Ethylene glycol | Toluene, reflux with Dean-Stark trap | Standard, effective water removal. organic-chemistry.org | | Aldehydes & Ketones | Cerium(III) triflate | Ethylene glycol | Wet nitromethane, room temp. | Mild, neutral pH, chemoselective cleavage. | | Sensitive Ketones | Boron trifluoride etherate (BF₃·OEt₂) | Ethylene oxide | Aprotic solvent, low temperature | Gentle, suitable for sensitive substrates. acs.org | | Aldehydes (in presence of ketones) | Tetrabutylammonium tribromide | Trialkyl orthoformate, Ethanol | Mild, chemoselective for aldehydes. organic-chemistry.org | | Various Carbonyls | Iodine (I₂) | 1,3-Bis(trimethylsiloxy)propane | Neutral, aprotic conditions | High efficiency for various substrates. |

Convergent and Linear Synthesis Pathways to this compound

The construction of a target molecule like this compound can be approached through two primary strategic paradigms: linear and convergent synthesis. fiveable.me

For this compound, a linear approach might involve starting with thiophene and sequentially adding the functional groups. A convergent strategy could involve preparing a 5-ethynylthiophene fragment and a separate precursor for the dioxolane-bearing side chain, followed by their coupling.

Table 2: Theoretical Yield Comparison of Linear vs. Convergent Synthesis

| Synthesis Type | Number of Steps (Longest Linear Sequence) | Assumed Yield per Step | Overall Theoretical Yield |

|---|---|---|---|

| Linear | 5 | 85% | (0.85)⁵ ≈ 44.4% |

| Convergent | 3 | 85% | (0.85)³ ≈ 61.4% |

This is a simplified model illustrating the mathematical advantage of convergent strategies.

Sequential Functionalization Strategies: From Simple Precursors to the Target Compound

A sequential, or linear, strategy for synthesizing this compound would typically begin with a simple, readily available thiophene derivative. The functionalization of the thiophene ring is a well-established area of organic synthesis. nih.govacs.org The C2 and C5 positions of the thiophene ring are the most reactive towards electrophilic substitution, which allows for regioselective functionalization. nih.gov

A plausible linear sequence could be:

Formylation: Thiophene can be formylated at the 2-position to yield thiophene-2-carbaldehyde using methods like the Vilsmeier-Haack reaction.

Carbonyl Protection: The resulting aldehyde is then protected as a 1,3-dioxolane by reacting it with ethylene glycol under acidic catalysis to form 2-(thiophen-2-yl)-1,3-dioxolane. organic-chemistry.org

Halogenation: The protected thiophene is subsequently halogenated, for instance, using N-bromosuccinimide (NBS), which selectively installs a bromine atom at the vacant and highly activated C5 position, yielding 2-(5-bromothiophen-2-yl)-1,3-dioxolane.

Ethynylation: Finally, the ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection of the silyl group.

This step-by-step approach ensures that each functional group is introduced in a controlled manner, building complexity sequentially. acs.orgacs.org

Late-Stage Introduction of the Ethynyl or Dioxolane Functionality

Late-stage functionalization (LSF) is a powerful strategy that involves introducing key functional groups at the end of a synthetic sequence. acs.org This approach is highly valuable for creating molecular diversity and for introducing sensitive or reactive moieties like the ethynyl group just before the final product is obtained. researchgate.netsemanticscholar.org

Late-Stage Ethynylation: An LSF approach to this compound could start with the synthesis of 2-(5-bromothiophen-2-yl)-1,3-dioxolane as described previously. The Sonogashira coupling to install the ethynyl group would be the final or penultimate step. This strategy is advantageous because it avoids carrying the potentially reactive terminal alkyne through multiple synthetic steps where it could undergo undesired reactions. researchgate.net

Late-Stage Dioxolane Formation: Alternatively, the dioxolane protecting group could be introduced in the final step. This pathway would begin with the functionalization of thiophene to create 5-ethynylthiophene-2-carbaldehyde.

Synthesis of 5-bromothiophene-2-carbaldehyde: This can be achieved by bromination of thiophene-2-carbaldehyde.

Ethynylation: The bromo-aldehyde can then undergo a Sonogashira coupling to introduce the ethynyl group.

Dioxolane Formation: The final step would be the protection of the aldehyde functionality with ethylene glycol. This might be challenging if the ethynyl group is sensitive to the acidic conditions required for acetal (B89532) formation, necessitating the use of milder protection protocols. organic-chemistry.orgacs.org

Control of Stereochemistry and Regioselectivity in Multi-Step Syntheses

For the synthesis of this compound, the primary challenge is not stereochemistry, as the target molecule is achiral, but regioselectivity . The key is to ensure the selective functionalization of the C2 and C5 positions of the thiophene ring.

The inherent reactivity of the thiophene nucleus favors electrophilic attack at the C2 position, and if C2 is occupied, at the C5 position. nih.gov This inherent preference is exploited in many synthetic routes. For example, the Vilsmeier-Haack formylation of thiophene occurs with high selectivity at the C2 position. Similarly, halogenation of 2-substituted thiophenes with reagents like NBS typically proceeds with high regioselectivity at the C5 position. acs.orgacs.org

In cases where alternative substitution patterns are desired or when multiple reactive sites are present, directing groups can be employed to control the regiochemical outcome of reactions. acs.org Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful tools for the regioselective formation of C-C bonds on the thiophene ring, provided a halo-thiophene precursor is available. rsc.orgrsc.org The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve the desired regioselectivity and avoid side reactions, ensuring the efficient construction of the target 2,5-disubstituted thiophene core. semanticscholar.orgnih.gov

Reactivity and Chemical Transformations of 2 5 Ethynylthiophen 2 Yl 1,3 Dioxolane

Transformations Involving the Terminal Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle, enabling a variety of addition and coupling reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency, reliability, and high functional group tolerance. This reaction facilitates the covalent linking of molecules by forming a stable 1,2,3-triazole ring from a terminal alkyne and an organic azide (B81097). For 2-(5-ethynylthiophen-2-yl)-1,3-dioxolane, the terminal alkyne readily participates in CuAAC, providing a powerful method for conjugation and synthesis of complex molecular architectures. The reaction typically proceeds under mild conditions, often at room temperature in various solvents, including water, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).

The CuAAC reaction involving this compound is compatible with a broad spectrum of organic azides. The reaction's robustness allows for the use of azide partners bearing diverse functional groups without the need for protection. This includes small alkyl and aryl azides, as well as more complex biomolecules and polymers.

The scope extends to:

Alkyl Azides: Simple azides like benzyl (B1604629) azide or azidoethane (B8782865) react efficiently to produce the corresponding triazoles in excellent yields.

Aryl Azides: Phenyl azide and its substituted derivatives are effective coupling partners. The electronic nature of the substituents on the aryl ring generally has a minimal effect on the reaction's success.

Functionalized Azides: Azides containing esters, amides, alcohols, and other functional groups can be used, highlighting the reaction's high chemoselectivity.

Limitations are infrequent but can arise. Steric hindrance near the azide functional group can slow the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures. Furthermore, while the copper catalyst is generally tolerant, certain functional groups that can strongly chelate copper ions, such as some sulfur-containing compounds (beyond the thiophene (B33073) ring itself), might inhibit the catalyst's activity.

Table 1: Representative CuAAC Reactions with this compound

| Azide Partner (R-N₃) | R Group | Typical Conditions | Product | Expected Yield |

| Benzyl azide | Benzyl | CuSO₄, Na-Ascorbate, t-BuOH/H₂O, RT | 1-Benzyl-4-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)-1H-1,2,3-triazole | >95% |

| Phenyl azide | Phenyl | CuI, DIPEA, THF, RT | 1-Phenyl-4-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)-1H-1,2,3-triazole | >95% |

| Ethyl azidoacetate | -CH₂COOEt | CuSO₄, Na-Ascorbate, DMSO, RT | Ethyl 2-(4-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)-1H-1,2,3-triazol-1-yl)acetate | >90% |

| 1-Azidohexane | Hexyl | CuBr, PMDTA, CH₂Cl₂, RT | 1-Hexyl-4-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)-1H-1,2,3-triazole | >95% |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orglibretexts.org This outcome is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper-acetylide intermediate. This intermediate coordinates with the azide in a specific orientation before the irreversible ring-closing step, directing the formation to the 1,4-regioisomer. organic-chemistry.org

In contrast, the uncatalyzed thermal Huisgen cycloaddition requires much higher temperatures and typically produces a mixture of both 1,4- and 1,5-disubstituted triazole isomers. libretexts.org Alternative catalytic systems, such as those based on ruthenium, are known to favor the formation of the 1,5-regioisomer. libretexts.org Therefore, for this compound, the use of a copper(I) catalyst ensures a predictable and single-regioisomer outcome, which is critical for applications in medicinal chemistry and materials science.

The ethynyl group attached to the electron-rich thiophene ring can act as a Michael acceptor, undergoing nucleophilic conjugate addition. bham.ac.uk This reactivity is enhanced under basic conditions, which generate a more potent nucleophile (e.g., a thiolate from a thiol), or with highly activated alkynes. Common nucleophiles such as thiols and amines can add across the triple bond.

Thiol-yne Addition: In the presence of a base, thiols (R-SH) are deprotonated to form highly nucleophilic thiolate anions (R-S⁻). These anions readily attack the terminal carbon of the ethynyl group. A subsequent protonation step yields a vinyl sulfide. This reaction is highly efficient and a key example of a thiol-Michael addition. bham.ac.ukacsgcipr.org

Amino-yne Addition: Primary and secondary amines can also add to the alkyne, typically under harsher conditions or with catalysis, to form enamines or imines after tautomerization. libretexts.orgunizin.org

The regioselectivity of the addition generally places the nucleophile at the terminal carbon, with the proton adding to the carbon adjacent to the thiophene ring.

Table 2: Expected Products from Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Typical Conditions | Intermediate/Product Structure | Product Class |

| Thiol | Thiophenol | Et₃N or DBU (catalyst), THF, RT | (E/Z)-2-(5-(2-(Phenylthio)vinyl)thiophen-2-yl)-1,3-dioxolane | Vinyl sulfide |

| Amine | Piperidine | Heat or Lewis acid catalyst | 2-(5-(2-(Piperidin-1-yl)vinyl)thiophen-2-yl)-1,3-dioxolane | Enamine |

The alkyne functionality of this compound can be selectively reduced or oxidized using standard synthetic methodologies.

Reductive Transformations:

Partial Reduction to a cis-Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), selectively reduces the alkyne to a cis-(Z)-alkene. masterorganicchemistry.comchem-station.com The reaction proceeds via syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface. chem-station.com

Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium metal in liquid ammonia (B1221849) (Na/NH₃), reduces the alkyne to a trans-(E)-alkene. youtube.com The mechanism involves a radical anion intermediate which preferentially adopts a trans configuration to minimize steric repulsion before final protonation.

Complete Reduction to an Alkane: Full saturation of the triple bond to an alkane is achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. youtube.com

Oxidative Transformations:

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a workup, or hot, basic potassium permanganate (B83412) (KMnO₄) will cleave the triple bond entirely. chem-station.com This reaction transforms the ethynyl group into a carboxylic acid, yielding 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid.

Oxidation to an α-Dicarbonyl: Milder oxidation, for example with neutral potassium permanganate (KMnO₄) under controlled conditions, can oxidize the alkyne to a 1,2-dicarbonyl derivative (an α-diketone). chem-station.com

It is important to note that under harsh oxidative conditions, the thiophene ring itself can be susceptible to oxidation. researchgate.net

Alkyne Metathesis: This reaction involves the redistribution of alkyne fragments catalyzed by metal-alkylidyne complexes (typically molybdenum or tungsten). wikipedia.org However, terminal alkynes like this compound are often poor substrates for standard alkyne metathesis catalysts. They can lead to catalyst degradation or undergo competing side reactions like cyclotrimerization to form benzene (B151609) derivatives. wikipedia.orgorganic-chemistry.org Therefore, alkyne metathesis is generally not a preferred transformation for this compound.

Dimerization Reactions: The most relevant dimerization reaction for terminal alkynes is oxidative homocoupling, often referred to as the Glaser coupling or Hay coupling . wikipedia.orgorganic-chemistry.org This reaction couples two molecules of the terminal alkyne in the presence of a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant (typically oxygen/air). The reaction proceeds through a copper-acetylide intermediate to form a symmetrical 1,3-diyne. For this compound, this reaction would yield 1,4-bis(5-(1,3-dioxolan-2-yl)thiophen-2-yl)buta-1,3-diyne. This method is widely used for synthesizing conjugated diyne systems based on thiophene units. mdpi.comnih.gov

Palladium- and Copper-Mediated Remote Functionalization of Ethynylthiophenes

The terminal ethynyl group of this compound is a key site for carbon-carbon bond formation, facilitated by palladium and copper catalysis. These transformations, while occurring at the terminus of the molecule, can be considered a form of remote functionalization as they extend the molecular framework from the thiophene core.

Prominent among these reactions is the Sonogashira coupling , a powerful method for the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In a typical Sonogashira reaction, this compound would react with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of a disubstituted alkyne. The general applicability of this reaction to terminal alkynes makes it a highly probable and efficient transformation for this substrate.

Another significant reaction is the Glaser-Hay coupling , which facilitates the homocoupling of terminal alkynes to form symmetric 1,3-diynes. This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, such as oxygen. Applying these conditions to this compound would be expected to yield a dimeric product, symmetrically linked by a butadiyne bridge. The Hay modification of the Glaser coupling utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which can offer improved reaction rates. organic-chemistry.orgwikipedia.org

Furthermore, the ethynyl group is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would furnish the corresponding triazole derivative.

| Reaction | Catalyst System | Coupling Partner | Expected Product Type |

| Sonogashira Coupling | Palladium complex, Copper(I) salt, Base | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Glaser-Hay Coupling | Copper(I) salt, Amine Base, Oxidant | Another molecule of the starting material | Symmetric 1,3-Diyne |

| Azide-Alkyne Cycloaddition | Copper(I) salt | Organic Azide | 1,4-Disubstituted 1,2,3-Triazole |

This table outlines the expected palladium- and copper-mediated reactions at the ethynyl group of this compound.

Reactivity and Derivatization of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of substitution reactions. The existing substituents, the ethynyl group at the 5-position and the dioxolane-protected formyl group at the 2-position, play a crucial role in directing the regioselectivity of these transformations.

Electrophilic aromatic substitution is a fundamental reaction of thiophenes. The regiochemical outcome is dictated by the electronic nature of the substituents. The ethynyl group is generally considered to be a deactivating group with meta-directing character in benzene systems due to its sp-hybridized carbons' electron-withdrawing inductive effect. The 1,3-dioxolane (B20135) group, being an acetal (B89532), is an ortho, para-directing group due to the electron-donating resonance effect of the oxygen atoms.

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct derivatization of aromatic rings, avoiding the need for pre-functionalized substrates. For thiophene systems, palladium, rhodium, and iridium catalysts have been employed for direct arylation, alkenylation, and other C-H bond transformations. The inherent reactivity of the C-H bonds in thiophene (C2 > C3) can be altered by the presence of directing groups. While the dioxolane group is not a classical directing group for C-H activation, the sulfur atom of the thiophene ring itself can play a role in directing the catalyst to adjacent C-H bonds. Research in this area is rapidly evolving, and the application of such methods to a substrate like this compound could provide novel pathways for its functionalization at the 3- and 4-positions.

To functionalize the 3- and 4-positions of the thiophene ring via cross-coupling reactions, prior halogenation of these positions is typically required. Once a halogen (e.g., bromine or iodine) is introduced, a variety of well-established palladium-catalyzed cross-coupling reactions can be employed.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming carbon-carbon bonds. nih.govresearchgate.net A halogenated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.

The Stille coupling utilizes an organotin reagent as the nucleophilic partner. nih.gov This reaction is known for its tolerance of a wide range of functional groups.

The Kumada coupling employs a Grignard reagent and is particularly effective for the coupling of aryl and vinyl halides with nickel or palladium catalysts. google.comwikipedia.org The high reactivity of Grignard reagents, however, may limit the functional group tolerance.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Typical Substrate |

| Suzuki-Miyaura | Boronic acid or ester | Palladium | Halogenated thiophene |

| Stille | Organostannane | Palladium | Halogenated thiophene |

| Kumada | Grignard reagent | Nickel or Palladium | Halogenated thiophene |

This table summarizes common cross-coupling reactions applicable to halogenated derivatives of the thiophene ring in this compound.

Transformations and Stability of the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality at the 2-position of the thiophene ring. Its stability and the methods for its removal are crucial considerations in the synthetic application of this compound.

The 1,3-dioxolane group is generally stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. However, it is readily cleaved under acidic conditions. organic-chemistry.orgwikipedia.org The most common method for the deprotection of a 1,3-dioxolane is acid-catalyzed hydrolysis. This is typically achieved by treatment with aqueous acid, such as hydrochloric acid or sulfuric acid, often in the presence of a co-solvent like acetone (B3395972) or THF. The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent hydrolysis to regenerate the aldehyde and ethylene (B1197577) glycol.

A variety of other reagents and conditions have been developed for the cleavage of dioxolanes, offering milder alternatives to strong aqueous acids. These include Lewis acids, such as iron(III) chloride on silica (B1680970) gel, and other protic acids like p-toluenesulfonic acid. The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule. For instance, if the ethynyl group were to be hydrated under strongly acidic conditions, a milder deprotection protocol would be necessary. The stability of the dioxolane group allows for a wide range of chemical transformations to be performed on the ethynyl and thiophene moieties before the aldehyde is unmasked for further reactions.

Stability Profile of the Dioxolane Under Various Reaction Conditions and Reagents

The 1,3-dioxolane group in this compound serves as a protecting group for a carbonyl functionality. Its stability is highly dependent on the pH of the reaction medium and the nature of the reagents employed. Generally, cyclic acetals like dioxolanes exhibit high stability under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.orgwikipedia.org

The stability of the dioxolane moiety is crucial when performing chemical transformations on the ethynyl or thiophene portions of the molecule. The thiophene ring itself is relatively stable in the presence of protic acids compared to other five-membered heterocycles like furan, but it can still undergo electrophilic substitution. nih.gov The terminal alkyne (ethynyl group) is generally stable but can react under strongly acidic or basic conditions or in the presence of specific metal catalysts.

The stability of the dioxolane in this compound across a range of chemical environments is summarized below, based on established principles of acetal chemistry.

Interactive Data Table: Stability Profile of the Dioxolane Moiety

| Condition/Reagent Class | Stability of Dioxolane | Remarks |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Low | Prone to rapid hydrolysis to regenerate the parent aldehyde. The rate depends on acid concentration and temperature. organic-chemistry.org |

| Anhydrous Protic Acids (e.g., TsOH) | Low | Effective for cleavage, often used in non-aqueous solvents for controlled deprotection. organic-chemistry.org |

| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Low to Moderate | Can catalyze cleavage; reactivity varies with the strength of the Lewis acid and solvent system. researchgate.net |

| Aqueous Base (e.g., NaOH, K₂CO₃) | High | Generally stable and unreactive towards bases and nucleophiles. organic-chemistry.org |

| Organometallic Reagents (e.g., n-BuLi) | High | Stable. Allows for reactions at the terminal alkyne, such as deprotonation, without affecting the dioxolane. |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | High | Stable to hydride reducing agents, allowing for the reduction of other functional groups if present. researchgate.net |

| Mild Oxidizing Agents (e.g., PCC, PDC) | High | Stable under mild chromium-based oxidation conditions. organic-chemistry.org |

| Strong Oxidizing Agents | Low to Moderate | Strong oxidants in the presence of Lewis acids may cleave the acetal. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Moderate to High | The dioxolane is stable, but the ethynyl group would likely be reduced. |

Chemoselective Cleavage in the Presence of Other Sensitive Functional Groups

Chemoselective cleavage of the dioxolane group in this compound is the process of removing this protecting group to reveal the original aldehyde without altering the ethynyl or thiophene functionalities. jocpr.com This selectivity is critical in multi-step syntheses. Given that the primary lability of the dioxolane is its sensitivity to acid, most methods for its removal exploit this property under controlled conditions.

The key to chemoselectivity is choosing a reagent and reaction condition that is sufficiently acidic to hydrolyze the acetal but mild enough to not induce side reactions on the other parts of the molecule. Potential side reactions include the hydration of the alkyne or polymerization, and electrophilic attack on the electron-rich thiophene ring. nih.gov

Several methodologies have been developed for the mild deprotection of dioxolanes, which would be applicable to this specific compound. These methods often employ catalytic amounts of an acid or use specific reagents that favor acetal cleavage.

Interactive Data Table: Reagents for Chemoselective Dioxolane Cleavage

| Reagent/Method | Typical Conditions | Selectivity and Advantages |

| Aqueous Acetic Acid | AcOH/H₂O, often with THF as a co-solvent, mild heat. | Mild conditions that are unlikely to affect the thiophene or ethynyl groups. |

| p-Toluenesulfonic acid (TsOH) | Catalytic amount in acetone or methanol. | Effective and common method. The use of a transacetalization scavenger (acetone) drives the reaction. organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Catalytic amount in wet nitromethane. | A gentle Lewis acid catalyst that operates under nearly neutral pH, offering high selectivity. organic-chemistry.org |

| Iodine (I₂) | Catalytic amount in acetone or methanol. | Mild and neutral conditions, tolerating many acid-sensitive groups. |

| Nickel Boride (Ni₂B) | In situ from NiCl₂/NaBH₄ in methanol. | Can achieve deprotection chemoselectively, leaving halo and alkoxy groups unaffected. researchgate.net |

| NaBArF₄ | Catalytic amount in water at room temperature. | Enables very fast deprotection under mild, aqueous conditions. wikipedia.org |

Advanced Materials Applications of 2 5 Ethynylthiophen 2 Yl 1,3 Dioxolane Derivatives

Utilization as Monomers in Conjugated Polymer and Oligomer Synthesis

The molecular architecture of 2-(5-ethynylthiophen-2-yl)-1,3-dioxolane makes it a versatile monomer for constructing π-conjugated systems. The terminal ethynyl (B1212043) group is particularly reactive in various cross-coupling reactions, enabling its incorporation into a wide range of macromolecular frameworks.

Poly(aryleneethynylene)s (PAEs) are a significant class of conjugated polymers characterized by alternating aryl and acetylene (B1199291) units in their backbone. The incorporation of this compound into these structures is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. mdpi.com In this reaction, the terminal alkyne of the monomer is coupled with an aryl dihalide.

The inclusion of the ethynyl-thiophene moiety serves several purposes:

Enhanced Planarity : The linear geometry of the acetylene linker helps to create a more planar and rigid polymer backbone compared to polymers linked only by thiophene (B33073) units. mdpi.com This increased planarity can lead to more effective π-orbital overlap and enhanced electronic delocalization.

Latent Functionality : The 1,3-dioxolane (B20135) group is a stable protecting group for an aldehyde. This allows the polymer to be synthesized and processed, after which the aldehyde can be deprotected and used for post-polymerization modification, such as grafting side chains or cross-linking the material.

The synthesis of these polymers is often carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst like CuI, in the presence of a base such as diisopropylamine. mdpi.com

The ability to tailor electronic conjugation is paramount for developing materials for specific optoelectronic applications. Copolymerizing this compound with other conjugated monomers is a powerful strategy to achieve this. Thiophene-based oligomers and polymers are renowned for their stability and conductivity. itu.edu.tr

By strategically arranging thiophene-ethynylene units with other aromatic systems, the electronic properties of the resulting co-oligomers and copolymers can be precisely controlled. The introduction of the ethynylene spacer can significantly impact the electronic structure. For instance, compared to an all-thiophene backbone, the ethynylene linker can lower the HOMO level, which is beneficial for improving the oxidative stability of the material and increasing the open-circuit voltage in photovoltaic devices. mdpi.com

The synthesis of thiophene-containing co-oligomers can be achieved through various cross-coupling methods, including Stille and Suzuki reactions, which allow for the combination of different building blocks. acs.orgnih.gov The choice of co-monomer, whether it be another thiophene derivative, fluorene, or a benzothiadiazole unit, dictates the final optoelectronic properties, such as the absorption and emission wavelengths and the material's band gap. nih.govumons.ac.be

"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and tolerant of various functional groups. mdpi.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govwikipedia.org

The terminal ethynyl group of this compound makes it an ideal A-type monomer for A-B step-growth polymerization when reacted with a B-B type monomer containing two azide groups, or for the synthesis of A-B type monomers that contain both an azide and an alkyne. rsc.org This approach allows for the creation of polytriazoles, where the triazole ring becomes an integral part of the polymer backbone.

This methodology is exceptionally useful for synthesizing complex and well-defined macromolecular architectures, including:

Graft Copolymers : An azide-functionalized polymer backbone can be grafted with the ethynylthiophene monomer. mdpi.com

Block Copolymers : A polymer chain terminated with an azide can initiate the polymerization of the ethynylthiophene monomer, or two different polymer blocks with complementary azide and alkyne end-groups can be "clicked" together.

Cyclic Polymers : A linear polymer precursor with terminal azide and alkyne groups can undergo an intramolecular click reaction to form a cyclic polymer. researchgate.net

The reliability and efficiency of click chemistry provide excellent control over the final polymer structure, which is often difficult to achieve with traditional polymerization methods. mdpi.comresearchgate.net

| Feature | Description | Advantage for Macromolecular Architecture |

|---|---|---|

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov | Forms a stable, aromatic 1,2,3-triazole linkage. |

| Efficiency | High yields with minimal to no byproducts. mdpi.com | Allows for quantitative linking of polymer chains and functional molecules. |

| Selectivity | The azide and alkyne groups react exclusively with each other, ignoring most other functional groups. wikipedia.org | Enables synthesis in the presence of other functionalities (like the dioxolane group) without protection. |

| Conditions | Mild reaction conditions, often at room temperature and in various solvents, including water. interchim.fr | Preserves the integrity of complex and sensitive polymer structures. |

For conjugated polymers used in electronic devices, control over key material properties such as regioregularity, molecular weight (MW), and polydispersity (Đ, or PDI) is crucial for achieving optimal and reproducible performance. rsc.org

Regioregularity : In polymers made from substituted thiophenes, regioregularity refers to the consistency of the coupling orientation between monomer units (i.e., head-to-tail vs. head-to-head or tail-to-tail). cmu.edu High head-to-tail (HT) regioregularity leads to a more planar backbone, facilitating intermolecular π-π stacking and improving charge transport. nih.gov While the polymerization of this compound via methods like Sonogashira coupling does not involve the same type of regiochemical ambiguity as the polymerization of 3-substituted thiophenes, the purity and precise structure of the monomers are essential for a defect-free polymer chain. researchgate.net

Molecular Weight and Polydispersity : The molecular weight of the polymer affects its solubility, processability, and film-forming properties. Chain-growth polymerization methods, such as catalyst-transfer polycondensation, offer excellent control over molecular weight and can produce polymers with very low polydispersity (Đ approaching 1.1). nih.govrsc.org In contrast, step-growth polymerizations like Sonogashira coupling typically result in broader molecular weight distributions. researchgate.net The choice of polymerization technique is therefore critical for targeting specific material properties.

| Property | Control Method | Impact on Final Material |

|---|---|---|

| Regioregularity | Use of specific catalysts and polymerization techniques like Grignard Metathesis (GRIM) for polythiophenes. cmu.eduresearchgate.net Ensuring high monomer purity. | Higher crystallinity, improved charge carrier mobility, and predictable optoelectronic properties. nih.gov |

| Molecular Weight | Chain-growth mechanisms (e.g., catalyst-transfer polycondensation), control of monomer-to-initiator ratio. nih.gov | Affects solubility, viscosity, and mechanical properties of thin films. |

| Polydispersity (Đ) | Living and controlled polymerization techniques (e.g., catalyst-transfer polycondensation). rsc.org | A narrow distribution (low Đ) leads to more uniform and predictable material properties and device performance. nih.gov |

Contributions to Organic Electronic and Optoelectronic Devices

Polymers derived from this compound possess conjugated backbones that make them semiconducting. This property is the foundation for their use in a variety of organic electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, analogous to silicon-based transistors. youtube.com The performance of an OFET is highly dependent on the quality of the semiconductor layer. Thiophene-based polymers are among the most successful p-type (hole-transporting) organic semiconductors. sigmaaldrich.com

Polymers incorporating the ethynylthiophene unit derived from this compound are designed to function as the active channel material in OFETs. The key performance metric for an OFET is its charge carrier mobility (μ), which measures how quickly charge can move through the semiconductor.

Several factors contribute to high mobility in these polymers:

Conjugated Backbone : The alternating single and multiple bonds along the polymer chain allow for the delocalization of π-electrons, creating a pathway for charge carriers. nih.gov

Intermolecular Ordering : High regioregularity and a planar structure promote self-assembly and π-π stacking between polymer chains in the solid state. This creates well-ordered domains in the thin film, which are essential for efficient charge hopping between chains. nih.gov

Processability : The dioxolane group, along with other potential side chains, can enhance the polymer's solubility, allowing for the formation of uniform, high-quality thin films using solution-based techniques like spin-coating or printing.

The development of new thiophene-based conjugated polymers continues to push the performance of OFETs, making them suitable for applications such as flexible displays, sensors, and RFID tags. rsc.orgscilit.com

| Polymer/Oligomer Type | Typical Hole Mobility (μ) (cm²/V·s) | Key Structural Feature |

|---|---|---|

| Regiorandom Poly(3-hexylthiophene) | 10⁻⁵ to 10⁻³ | Disordered structure due to irregular couplings. nih.gov |

| Regioregular Poly(3-hexylthiophene) (P3HT) | 0.01 to 0.1 | High degree of HT-coupling allows for crystalline ordering. nih.gov |

| Thiophene-Ethynylene Copolymers | 10⁻⁴ to >0.1 | Properties are highly dependent on the co-monomer and backbone planarity. mdpi.com |

| Advanced Thienoacenes and Fused Thiophenes | >1.0 | Highly rigid and planar structures leading to excellent solid-state packing. rsc.org |

Active Components in Organic Photovoltaic Cells (OPVs) and Solar Cells

Derivatives of this compound serve as crucial building blocks for donor-acceptor (D-A) type molecules and polymers used in the active layer of organic photovoltaic (OPV) cells. The ethynyl-thiophene moiety provides a rigid and planar π-conjugated segment that can be readily functionalized to act as either an electron donor or part of the π-bridge connecting donor and acceptor units.

In a typical bulk heterojunction OPV, a blend of a donor and an acceptor material absorbs photons, creating excitons (bound electron-hole pairs). These excitons must diffuse to the donor-acceptor interface to be separated into free charge carriers, which are then transported to their respective electrodes to generate a current. mdpi.com The efficiency of this process is highly dependent on the molecular structure of the active layer components.

The incorporation of the ethynyl-thiophene framework into conjugated polymers has been shown to influence key photovoltaic parameters. For instance, the rigid nature of the ethynyl linker can reduce steric hindrance between donor and acceptor units within a polymer chain, promoting a more planar structure. mdpi.com This enhanced planarity facilitates better intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned by pairing the ethynyl-thiophene unit with various donor or acceptor moieties. This tuning is essential for optimizing the open-circuit voltage (VOC) and ensuring efficient charge separation at the donor-acceptor interface. researchgate.net

Below is a table summarizing the performance of various thiophene-based polymers in organic solar cells, illustrating the impact of structural modifications on device efficiency.

Table 1: Performance of Thiophene-Based Polymers in Organic Photovoltaic Cells

| Polymer System | Acceptor | VOC (V) | JSC (mA/cm²) | PCE (%) |

|---|---|---|---|---|

| PQx2T | PC71BM | 0.58 | 2.90 | 0.69 |

| PQx4T | PC71BM | 0.42 | 5.29 | 0.73 |

| PQx6T | PC71BM | 0.47 | 9.05 | 1.80 |

| P3HT | PCBM | ~0.60 | ~8-10 | ~3-4 |

Data synthesized from studies on quinoxaline-thiophene copolymers and other representative thiophene-based systems. researchgate.netresearchgate.net

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Applications

The unique photophysical properties of molecules derived from this compound make them excellent candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs) and other fluorescent applications. The rigid ethynyl-thiophene core helps to minimize non-radiative decay pathways, leading to high fluorescence quantum yields in both solution and the solid state. beilstein-journals.org

In OLEDs, materials are chosen based on their ability to efficiently convert electrical energy into light. This involves the injection of electrons and holes from the electrodes, their transport through organic layers, and their recombination in an emissive layer to form excitons that decay radiatively. By incorporating the ethynyl-thiophene unit into a D-π-A structure, it is possible to create materials with strong intramolecular charge transfer (ICT) character. beilstein-journals.org This often results in a large Stokes shift, which is beneficial for reducing self-absorption and improving device efficiency. beilstein-journals.org

The color of the emitted light can be precisely controlled by modifying the chemical structure, specifically by changing the electron-donating and -accepting groups attached to the π-conjugated framework. This tunability allows for the creation of emitters that span the entire visible spectrum. For example, a D-π-A compound featuring triphenylamine (B166846) as a donor, thieno[3,2-b]thiophene (B52689) as the π-bridge, and dimesitylboron as an acceptor has been shown to be a highly efficient green emitter in solution-processed OLEDs. beilstein-journals.org Similarly, derivatives based on a mdpi.comnih.govmdpi.comthiadiazolo[3,4-d]pyridazine acceptor core have demonstrated fluorescence in the near-infrared (NIR) region, opening up possibilities for applications in NIR-OLEDs. mdpi.com

The performance of OLEDs is quantified by metrics such as turn-on voltage, luminance, and external quantum efficiency (EQE). Materials based on the ethynyl-thiophene scaffold are expected to contribute to devices with low turn-on voltages and high efficiencies.

Table 2: Performance Data for OLEDs Utilizing Thiophene-Based Emitters

| Emitter Type (D-π-A) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. EQE (%) | Emission Color |

|---|---|---|---|---|

| DMB-TT-TPA | 2.90 | 752 | 4.61 | Green |

| Carbazole-Thioxanthone | ~3.5 | N/A | 11.2 | Blue |

Data compiled from studies on various D-π-A type emitters containing thiophene or related heterocyclic cores. beilstein-journals.orgnih.gov

Integration into Sensor and Biosensor Technologies

The responsive optical and electronic properties of conjugated systems derived from this compound make them suitable for use in chemical sensors and biosensors. The principle behind many such sensors is the change in fluorescence (quenching or enhancement) or conductivity of the material upon interaction with a specific analyte.

The ethynyl-thiophene framework provides a conjugated backbone whose electronic structure is sensitive to its local environment. The dioxolane group, which serves as a protected aldehyde, offers a key advantage for sensor design. Through a simple deprotection step, a reactive aldehyde functional group can be revealed. This aldehyde can then be used to covalently attach specific recognition elements, such as antibodies, enzymes, or other ligands, that can bind selectively to a target analyte.

Upon binding of the analyte to the recognition element, conformational changes or electronic perturbations can be transmitted to the conjugated backbone, resulting in a measurable change in its photophysical properties. For example, the fluorescence of a thiophene-based luminophore can be quenched or enhanced upon binding to metal ions or other small molecules. mdpi.com This signal transduction mechanism forms the basis for highly sensitive and selective sensors.

Structure-Property Relationships in Advanced Material Design

Influence of the Ethynyl-Thiophene-Dioxolane Framework on Electronic Delocalization and Band Gap Tuning

The electronic properties of materials derived from this compound are fundamentally governed by the structure of the π-conjugated system. The ethynyl-thiophene-dioxolane framework provides a unique combination of features that allow for precise control over electronic delocalization and the energy band gap.

The linear and rigid geometry of the ethynyl (-C≡C-) linker is highly effective at extending π-conjugation between adjacent aromatic units. mdpi.com Unlike a simple single bond which allows for torsional rotation, the ethynyl group locks the connected moieties into a more coplanar arrangement. This enhanced planarity promotes the delocalization of π-electrons along the molecular backbone. mdpi.com Greater electron delocalization leads to a stabilization of the LUMO and a destabilization of the HOMO, thereby reducing the HOMO-LUMO energy gap (band gap). nih.gov

The thiophene ring itself is an electron-rich aromatic heterocycle that actively participates in the conjugated system. The band gap can be further tuned by incorporating multiple thiophene units or by creating copolymers with other aromatic donors and acceptors. mdpi.com The introduction of strong electron-withdrawing or electron-donating groups onto the framework provides another powerful tool for band gap engineering, a principle central to the design of materials for organic electronics. chemrxiv.org While the 1,3-dioxolane group is not part of the conjugated system, its electron-withdrawing inductive effect can subtly influence the energy levels of the adjacent thiophene ring.

Impact on Charge Transport and Optical Properties in Conjugated Systems

The performance of organic electronic devices relies heavily on the efficient transport of charge carriers (electrons and holes) through the active material. The ethynyl-thiophene framework imparts structural features that are highly beneficial for charge transport. The rigid, rod-like structure promoted by the ethynyl linker facilitates ordered packing in the solid state. nii.ac.jp This can lead to significant π-π stacking between adjacent molecules, creating pathways for charge to hop from one molecule to the next. researchgate.net The efficiency of this intermolecular charge transport is a key determinant of charge carrier mobility, a critical parameter for transistors and solar cells. researchgate.net

The optical properties are also directly linked to the molecular structure. The extended π-conjugation afforded by the ethynyl-thiophene unit causes a red-shift in the material's absorption spectrum, allowing it to absorb light at longer wavelengths. mdpi.combeilstein-journals.org This is particularly important for photovoltaic applications, where absorbing a broader portion of the solar spectrum is desirable.

Furthermore, the structural rigidity of the framework can enhance luminescence. By reducing the degrees of freedom for vibrational and rotational motion, energy loss through non-radiative decay pathways is minimized. This often leads to higher fluorescence quantum yields, making these materials brighter and more efficient emitters for OLEDs and fluorescent probes. beilstein-journals.org

Role of Intermolecular Interactions and Self-Assembly in Solid-State Materials

The collective behavior of molecules in the solid state is governed by intermolecular interactions, which drive the process of self-assembly. Derivatives of this compound, with their characteristic rigid and anisotropic shapes, are prone to self-assemble into highly ordered structures. mdpi.com These interactions, which include π-π stacking and van der Waals forces, dictate the material's morphology in thin films.

Controlled self-assembly is critical for optimizing device performance. For instance, in OPVs, a well-ordered, interpenetrating network of donor and acceptor domains is required to ensure efficient exciton (B1674681) dissociation and charge transport. In organic field-effect transistors (OFETs), a high degree of crystalline order is necessary to achieve high charge carrier mobility.

The ability of these rigid, rod-like molecules to form ordered assemblies, such as fibrils or liquid crystalline phases, can be exploited to control the morphology of the active layer during device fabrication. mdpi.com By carefully choosing the solvent, deposition technique, and thermal annealing conditions, it is possible to guide the self-assembly process to achieve the desired solid-state structure, thereby maximizing the performance of the final device. researchgate.net

Spectroscopic and Analytical Characterization for Structural Elucidation and Material Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring, the ethynyl (B1212043) group, and the dioxolane ring. The thiophene protons typically appear as doublets in the aromatic region, with their coupling constants indicating their relative positions. The ethynyl proton gives a characteristic singlet, and the dioxolane protons usually present as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals would include those for the quaternary carbons of the ethynyl group, the carbons of the thiophene ring, the methine carbon of the dioxolane ring, and the methylene (B1212753) carbons of the dioxolane ring. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY spectra reveal proton-proton couplings within the same spin system, helping to assign the thiophene and dioxolane protons unequivocally. researchgate.net HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the connectivity between the thiophene, ethynyl, and dioxolane moieties.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (predicted) |

| Thiophene H-3 | ~7.0-7.2 (d) | ~125-128 | COSY with Thiophene H-4; HMBC to C-2, C-4, C-5 |

| Thiophene H-4 | ~6.9-7.1 (d) | ~123-126 | COSY with Thiophene H-3; HMBC to C-2, C-3, C-5 |

| Ethynyl H | ~3.0-3.5 (s) | ~80-85 (C≡CH) | HMBC to C-5 (Thiophene), C≡C |

| Dioxolane CH | ~5.8-6.0 (s) | ~100-105 | HMBC to C-2 (Thiophene), Dioxolane CH₂ |

| Dioxolane CH₂ | ~3.9-4.2 (m) | ~65-70 | COSY between dioxolane protons; HSQC to C |

Mass Spectrometry (MS): Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. libretexts.org The molecular ion peak (M⁺) would be observed, and key fragmentation pathways would likely involve:

Loss of the dioxolane group: Cleavage of the bond between the thiophene and dioxolane rings.

Fragmentation of the dioxolane ring: Loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O). miamioh.edu

Cleavage of the ethynyl group: Loss of the terminal hydrogen or the entire ethynyl moiety.

Thiophene ring fragmentation: The stable aromatic thiophene ring would likely remain intact in many fragments. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 178 | Molecular Ion [M]⁺ (C₉H₈O₂S) |

| 149 | [M - CHO]⁺ |

| 133 | [M - C₂H₅O]⁺ |

| 105 | [Thiophene-CH=O]⁺ |

| 73 | [Dioxolane]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for each functional group.

Ethynyl Group: A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch. pressbooks.pub

Thiophene Ring: C-H stretching vibrations around 3100 cm⁻¹, C=C stretching within the 1400-1500 cm⁻¹ range, and characteristic ring breathing modes.

Dioxolane Ring: C-H stretching of the CH and CH₂ groups in the 2850-3000 cm⁻¹ region, and strong C-O stretching bands in the 1000-1200 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C≡C stretch of the ethynyl group is expected to show a strong Raman signal. The symmetric vibrations of the thiophene ring are also typically Raman active and can provide information about the substitution pattern and conjugation. nih.gov

Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) | Vibrational Mode |

| Ethynyl C-H | ~3300 (sharp, weak) | ~3300 | Stretching |

| Ethynyl C≡C | ~2150 (medium) | ~2150 (strong) | Stretching |

| Thiophene C-H | ~3100 | ~3100 | Stretching |

| Thiophene C=C | ~1400-1500 | ~1400-1500 | Ring Stretching |

| Dioxolane C-H | ~2850-3000 | ~2850-3000 | Stretching |

| Dioxolane C-O | ~1000-1200 (strong) | Weak | Stretching |

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption and photoluminescence spectroscopy are used to investigate the electronic properties of conjugated molecules. The extended π-system of the ethynylthiophene moiety in this compound is expected to give rise to characteristic absorption and emission spectra.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like dichloromethane (B109758) or THF, would likely show a main absorption band corresponding to the π-π* electronic transition of the conjugated system. rsc.org The position of the absorption maximum (λ_max) provides information about the extent of conjugation. For similar ethynylthiophene derivatives, λ_max values are often observed in the UV or near-UV region. researchgate.net

Photoluminescence Spectroscopy: Upon excitation at a wavelength within its absorption band, the compound may exhibit photoluminescence (fluorescence). The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of luminescence, which is a measure of the efficiency of the emission process, can also be determined. These properties are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netshu.ac.uk

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Amorphous Nature Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, single-crystal XRD could provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. tandfonline.comnih.gov Such data is invaluable for understanding packing motifs and their influence on material properties.

In the absence of single crystals, powder XRD can be used to assess the degree of crystallinity of a bulk sample. nih.gov The presence of sharp peaks indicates a well-ordered crystalline material, while broad halos are characteristic of an amorphous or poorly crystalline solid. The nature of the solid-state packing can significantly impact the electronic and optical properties of the material. Many thiophene derivatives are known to exhibit polymorphism, where different crystal structures can be obtained under different crystallization conditions. nih.govresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe the redox properties of a molecule, i.e., its ability to be oxidized and reduced. For this compound, CV can be used to determine its oxidation potential. This is particularly relevant as thiophene-based materials are known to undergo oxidative electropolymerization. researchgate.netasianpubs.org